N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-methylsulfonylbenzamide
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Description
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-methylsulfonylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is widely used in scientific research for its unique properties and effects.
Scientific Research Applications
Antibacterial Properties
- A study by Ravichandiran et al. (2015) discusses the synthesis of certain derivatives including N-(4-(4-(1,4-dioxo-3-(thiophen-2-ylthio)-1,4-dihydronaphthalen-2-ylamino)phenylsulfonyl)phenyl)-3-methylbenzamide. This compound exhibited significant antibacterial properties, especially against Proteus vulgaris, with a minimum inhibitory concentration (MIC) value of 1.3 μg/mL (Ravichandiran et al., 2015).
Cardiac Electrophysiological Activity
- Morgan et al. (1990) studied the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating potential applications in treating cardiac arrhythmias. These compounds showed potency comparable to sematilide, a selective class III agent used in cardiac applications (Morgan et al., 1990).
Anticancer Evaluation
- The research by Ravichandiran et al. (2019) on the synthesis of 1,4-Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, including compounds related to N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-methylsulfonylbenzamide, demonstrated potent cytotoxic activity against various human cancer cell lines. These compounds showed promising anticancer potential with low toxicity to normal cells (Ravichandiran et al., 2019).
Antibacterial and Anticancer Activity
- Kumar et al. (2014) synthesized derivatives of N-substituted benzenesulfonamides with antimicrobial and anticancer activities. This research highlights the diverse applications of such compounds in both antimicrobial and oncological contexts (Kumar et al., 2014).
properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-19-16(21)13-8-5-11(9-14(13)17(19)22)18-15(20)10-3-6-12(7-4-10)25(2,23)24/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVERLRJYPFQZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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